(7R,8R,9S,13S,14S,17R)-17-ethynyl-7,13-dimethyl-3-methylidene-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol
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Overview
Description
Preparation Methods
The synthetic route for ERA63 involves the introduction of a methylene group at the 3-position and a methyl group at the 7α-position of the steroidal backbone. The reaction conditions typically involve the use of strong bases and specific catalysts to achieve the desired substitutions. Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
ERA63 undergoes several types of chemical reactions, including:
Oxidation: ERA63 can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the double bonds and other functional groups in ERA63.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the steroidal backbone.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: As a synthetic estrogen, ERA63 is used in research to study the effects of estrogenic compounds on various chemical processes.
Mechanism of Action
ERA63 exerts its effects by selectively binding to the estrogen receptor alpha (ERα). Upon binding, it activates the receptor, leading to the transcription of estrogen-responsive genes. This activation modulates various biological pathways, including those involved in inflammation and immune response . The molecular targets and pathways involved include the modulation of cytokine production and the suppression of inflammatory mediators .
Comparison with Similar Compounds
ERA63 is similar to other synthetic estrogens, such as:
16α-LE2: Another synthetic estrogen with similar estrogenic properties.
ERA-45: A compound with similar structural features and estrogenic activity.
GTx-758: A selective estrogen receptor modulator with different therapeutic applications.
Methylpiperidinopyrazole: A compound with selective estrogen receptor activity.
Propylpyrazoletriol: Another selective estrogen receptor modulator.
What sets ERA63 apart is its specific structural modifications, which confer unique binding properties and biological effects .
Properties
Molecular Formula |
C22H30O |
---|---|
Molecular Weight |
310.5 g/mol |
IUPAC Name |
(7R,8R,9S,13S,14S,17R)-17-ethynyl-7,13-dimethyl-3-methylidene-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C22H30O/c1-5-22(23)11-9-19-20-15(3)13-16-12-14(2)6-7-17(16)18(20)8-10-21(19,22)4/h1,15,18-20,23H,2,6-13H2,3-4H3/t15-,18-,19+,20-,21+,22+/m1/s1 |
InChI Key |
ITYURVXIFIQGDB-LADQHVHVSA-N |
Isomeric SMILES |
C[C@@H]1CC2=C(CCC(=C)C2)[C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C#C)O |
Canonical SMILES |
CC1CC2=C(CCC(=C)C2)C3C1C4CCC(C4(CC3)C)(C#C)O |
Origin of Product |
United States |
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